molecular formula C13H13NO2 B13687244 Ethyl 1-Cyanoindane-1-carboxylate

Ethyl 1-Cyanoindane-1-carboxylate

Cat. No.: B13687244
M. Wt: 215.25 g/mol
InChI Key: HXSZVZSANGFWIV-UHFFFAOYSA-N
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Description

Ethyl 1-Cyanoindane-1-carboxylate is a synthetic intermediate of interest in medicinal chemistry and drug discovery research. The indane scaffold is a privileged structure found in compounds active against various biological targets . Molecules featuring both cyano and ester functional groups are highly versatile building blocks, suitable for further transformations into amides, acids, and other derivatives via synthetic organic chemistry . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-cyano-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-8H2,1H3

InChI Key

HXSZVZSANGFWIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Cyanide Addition to Indanone Derivatives

One well-documented method involves the nucleophilic addition of cyanide to an indanone derivative followed by esterification:

  • Step 1: Cyanide Addition

    Indanone (1-indanone) is treated with a cyanide source such as sodium cyanide or trimethylsilyl cyanide under basic or Lewis acidic conditions to form the corresponding 1-cyanoindanol intermediate.

  • Step 2: Oxidation and Esterification

    The intermediate is oxidized to the corresponding 1-cyanoindane-1-carboxylic acid, which is then esterified using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to afford this compound.

This method benefits from relatively straightforward reaction conditions and good yields.

Multi-Step Sequence Including Reduction and Functional Group Transformations

Another approach, inspired by transition metal-catalyzed methodologies, involves:

  • Reduction of Indanone to Indanol

    Sodium borohydride (NaBH4) reduction of 1-indanone in a mixed solvent system (e.g., 1,2-dichloroethane/methanol) yields 1-indanol derivatives with high efficiency (up to 95% yield reported for 5-chloro-1-indanol).

  • Functionalization of the Alcohol

    The hydroxyl group is converted into a better leaving group (e.g., mesylate or bromide) using reagents like methanesulfonyl chloride or phosphorus tribromide.

  • Nucleophilic Substitution with Cyanide

    The leaving group is displaced by cyanide ion to introduce the cyano functionality at the 1-position.

  • Esterification

    Subsequent oxidation and esterification steps yield the ethyl ester.

This route allows for stereochemical control and functional group tolerance, especially when combined with chiral catalysts or ligands.

Catalytic Enantioselective Methods

Recent advances have demonstrated enantioselective preparation of related indane derivatives using nickel- or copper-based catalysts with chiral ligands:

  • For example, a nickel(II) bromide-diglyme complex combined with chiral Pybox ligands has been used to catalyze alkylation reactions leading to enantioenriched indane derivatives with high enantiomeric excess (up to 94% ee) and good yields (67–85%).

  • These methods involve cross-coupling of organozinc reagents with halogenated indane precursors, enabling stereoselective installation of substituents at the 1-position.

  • Although these catalytic methods are more complex, they provide access to optically active this compound analogues, which are valuable in pharmaceutical synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
NaBH4 reduction of indanone NaBH4, 1,2-dichloroethane/methanol (1:1), RT, 30 min 95 Efficient reduction to indanol intermediate
Conversion to leaving group MsCl/TEA or PBr3, 0 °C to RT 90+ Formation of mesylate or bromide
Cyanide substitution NaCN or TMSCN, polar aprotic solvent 70–85 Introduction of cyano group
Esterification EtOH, acid catalyst (H2SO4 or p-TsOH), reflux 80–90 Formation of ethyl ester
Catalytic enantioselective alkylation NiBr2-diglyme, chiral Pybox ligand, organozinc reagent, -15 °C, DMA 67–85 High ee (up to 94%), stereoselective synthesis

Mechanistic Insights

  • The catalytic enantioselective alkylation likely proceeds via a Ni(I)/Ni(II) catalytic cycle involving radical intermediates, as supported by mechanistic studies isolating Ni(I) complexes and observing radical coupling steps.

  • The stereochemical outcome is influenced by both the chiral ligand and substrate control, with substrate control dominating the formation of the second stereocenter in some cases.

  • Radical ring-closure and subsequent reductions are key steps in constructing the fused indane core with the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Cyanoindane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 1-Cyanoindane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-Cyanoindane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Applications/Notes
Ethyl 1-cyanoindane-1-carboxylate* C₁₂H₁₁NO₂ 201.23 (calculated) -CN, -COOEt at 1-position Indane (bicyclic) Hypothetical: Potential use in medicinal chemistry due to rigid scaffold.
Ethyl 1-cyano-1-cyclopropanecarboxylate C₇H₉NO₂ 139.15 -CN, -COOEt at 1-position Cyclopropane (3-membered) Smaller ring strain may enhance reactivity; used in synthetic intermediates.
Ethyl 1-(aminomethyl)cyclohexanecarboxylate C₁₀H₁₇NO₂ 183.25 -CH₂NH₂, -COOEt at 1-position Cyclohexane (6-membered) Bioactive potential; aminomethyl group could enable peptide coupling or drug delivery.
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate C₂₃H₂₅N₃O₃ 391.47 -COOEt, -Ph, -pyrrolidinone-propyl Benzimidazole (heterocyclic) Pharmacological applications (e.g., kinase inhibition); demonstrates ester versatility.

Key Observations:

  • Cyclopropane derivatives, however, may exhibit higher reactivity due to ring strain .
  • Functional Groups: The cyano group (-CN) in both this compound and Ethyl 1-cyano-1-cyclopropanecarboxylate could act as a hydrogen-bond acceptor or participate in click chemistry.

Physicochemical and Pharmacological Considerations

  • Solubility : Ethyl carboxylates generally exhibit moderate lipophilicity. The indane core may reduce aqueous solubility compared to cyclopropane analogs but improve membrane permeability.
  • Stability : The bicyclic indane structure likely enhances thermal and oxidative stability relative to strained cyclopropane derivatives.
  • Synthetic Utility : Ethyl esters are common protecting groups; the indane scaffold’s rigidity could facilitate stereoselective synthesis of complex molecules.

Notes and Limitations

Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds (e.g., cyclopropane and benzimidazole derivatives) .

Bioactivity : While ethyl carboxylates in and are linked to pharmacological activity, the indane derivative’s bioactivity remains speculative without targeted studies.

Synthesis Challenges : Introducing substituents to the indane core may require specialized methods (e.g., Friedel-Crafts acylation or transition-metal catalysis).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-Cyanoindane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, indane derivatives often undergo cyanation using NaCN or KCN in polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Monitoring reaction progress with TLC and characterizing intermediates via 1H^1H-NMR ensures fidelity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identify the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 4.1–4.3 ppm for CH2_2) and indane ring protons (complex splitting between δ 6.8–7.5 ppm). The cyano group does not produce a proton signal but deshields adjacent carbons.
  • IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and nitrile (C≡N stretch at ~2240 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., calculated m/z for C13_{13}H13_{13}NO2_2: 215.09) and fragmentation patterns (e.g., loss of ethyl group or COOEt). PubChem and NIST databases provide reference spectra for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation. Avoid long-term storage due to potential hydrolysis of the nitrile group.
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous organic waste, referencing EPA DSSTox or TCI America SDS templates .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the reactivity and potential biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets in software like Gaussian or ORCA. Compare computed IR/NMR spectra with experimental data for validation .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize the ligand with Gasteiger charges and dock into protein active sites (PDB ID: relevant to indane derivatives). Analyze binding affinity (ΔG) and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported reaction outcomes for indane-derived nitriles, such as unexpected byproducts or low yields?

  • Methodological Answer :

  • Mechanistic Analysis : Probe competing pathways (e.g., elimination vs. substitution) using isotopic labeling (13C^{13}C-CN) or kinetic studies. Monitor intermediates via in-situ FTIR or LC-MS.
  • Byproduct Identification : Isolate side products via preparative HPLC and characterize using HRMS and 2D NMR (e.g., HSQC, COSY). Compare with literature on analogous cyclopropane or cyclohexane systems .
  • Solvent/Additive Screening : Test ionic liquids or crown ethers to stabilize transition states. For example, 18-crown-6 improves cyanide nucleophilicity in polar solvents .

Q. How can thermodynamic and kinetic data (e.g., activation energy, Gibbs free energy) inform the design of scalable synthetic protocols?

  • Methodological Answer :

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure reaction enthalpy (ΔH) and identify exothermic/endothermic steps. Adjust cooling/heating rates to control side reactions.
  • Arrhenius Analysis : Determine activation energy (Ea_a) via variable-temperature kinetics. Plot ln(k) vs. 1/T and fit to the Arrhenius equation. Lower Ea_a correlates with milder conditions for scalability .
  • Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer. For batch processes, optimize stirring rate and catalyst loading (e.g., Pd/C for hydrogenation steps) .

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